
Ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate is an organic compound that belongs to the class of cyanoacetates. This compound is characterized by the presence of a cyano group (-CN) and an ester group (-COOEt) attached to a pyrrolidine ring. It is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate can be synthesized through the reaction of 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) in the presence of a base like cesium carbonate. The reaction conditions are optimized to achieve high yields, typically ranging from 72% to 83% .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted cyanoacetates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials
Wirkmechanismus
The mechanism of action of ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate involves its interaction with various molecular targets. The cyano group and ester group play crucial roles in its reactivity. The compound can act as an electrophile, participating in nucleophilic addition and substitution reactions. The molecular pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate: Contains a dithiane ring instead of a pyrrolidine ring.
N-Ethyl-2-pyrrolidone: An industrial chemical used as a solvent and catalyst.
Uniqueness
This compound is unique due to its specific combination of a cyano group and an ester group attached to a pyrrolidine ring. This structure imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
21985-16-0 |
|---|---|
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)8(7-11)9-5-4-6-12(9)2/h3-6H2,1-2H3 |
InChI-Schlüssel |
BOEKIVLOUKLZBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C1CCCN1C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



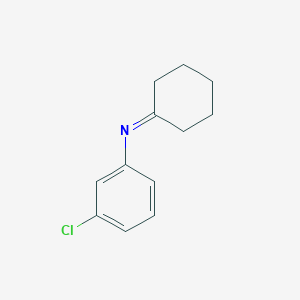
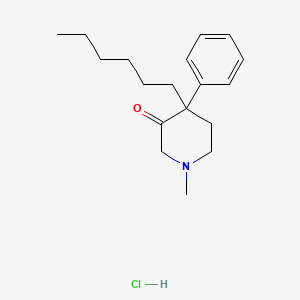
![7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14008118.png)

![7-(4-Chlorophenyl)-5-methyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B14008126.png)

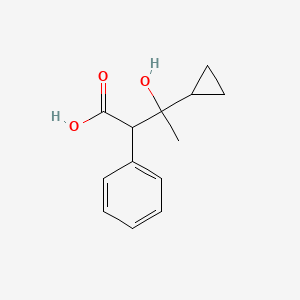
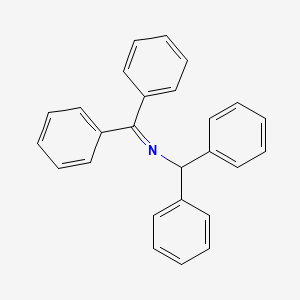
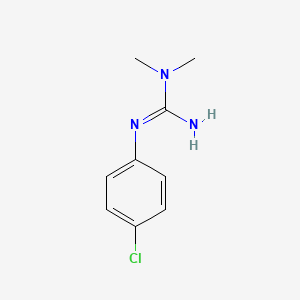
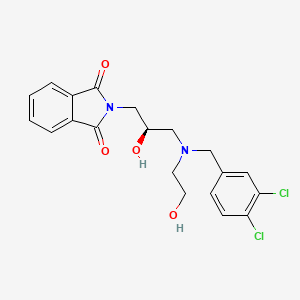
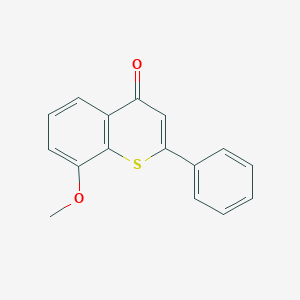
![1,2,3,4,5,6-Hexakis[(3-methylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008161.png)
![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline](/img/structure/B14008167.png)
